molecular formula C8H9NOS B3096770 5-Methyl-2-(methylthio)nicotinaldehyde CAS No. 1289211-85-3

5-Methyl-2-(methylthio)nicotinaldehyde

Cat. No.: B3096770
CAS No.: 1289211-85-3
M. Wt: 167.23 g/mol
InChI Key: GLSUORNOALDDCK-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylthio)nicotinaldehyde is an organic compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol It is a derivative of nicotinaldehyde, featuring a methyl group at the 5-position and a methylthio group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-methyl-2-chloronicotinaldehyde with sodium methylthiolate, which results in the substitution of the chlorine atom with a methylthio group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of 5-Methyl-2-(methylthio)nicotinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylthio)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Methyl-2-(methylthio)nicotinic acid.

    Reduction: 5-Methyl-2-(methylthio)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(methylthio)nicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylthio)nicotinaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylthio group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthio-5-nitropyridine: Similar structure but with a nitro group instead of an aldehyde group.

    5-Methyl-2-(methylthio)pyridine: Lacks the aldehyde functional group.

    5-Methyl-2-(methylthio)nicotinic acid: Oxidized form of 5-Methyl-2-(methylthio)nicotinaldehyde.

Uniqueness

This compound is unique due to the presence of both the aldehyde and methylthio functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

5-methyl-2-methylsulfanylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6-3-7(5-10)8(11-2)9-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSUORNOALDDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)SC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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